BENZAMIDE,3,4,5-TRIMETHOXY-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-
Overview
Description
BENZAMIDE,3,4,5-TRIMETHOXY-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-: is a chemical compound with the molecular formula C19H29NO4 . It is a derivative of benzamide, characterized by the presence of three methoxy groups attached to the benzene ring and a trimethylcyclohexyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,3,4,5-TRIMETHOXY-N-(3,3,5-TRIMETHYLCYCLOHEXYL)- typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3,3,5-trimethylcyclohexylamine.
Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZAMIDE,3,4,5-TRIMETHOXY-N-(3,3,5-TRIMETHYLCYCLOHEXYL)- can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength
Biology:
Antioxidant Activity: The compound’s ability to scavenge free radicals makes it useful in biological systems to mitigate oxidative stress.
Medicine:
Drug Development: The compound’s unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may find applications in the development of agrochemicals for crop protection
Mechanism of Action
The mechanism of action of BENZAMIDE,3,4,5-TRIMETHOXY-N-(3,3,5-TRIMETHYLCYCLOHEXYL)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzene core but lacks the trimethylcyclohexyl group.
3,4,5-Trimethoxy-N-phenylbenzamide: Similar structure with a phenyl group instead of the trimethylcyclohexyl group
Uniqueness:
Structural Features: The presence of the trimethylcyclohexyl group in BENZAMIDE,3,4,5-TRIMETHOXY-N-(3,3,5-TRIMETHYLCYCLOHEXYL)- imparts unique steric and electronic properties, influencing its reactivity and biological activity.
Biological Activity: The compound’s neuroprotective and antioxidant properties distinguish it from other similar compounds, making it a valuable candidate for therapeutic applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3,3,5-trimethylcyclohexyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-12-7-14(11-19(2,3)10-12)20-18(21)13-8-15(22-4)17(24-6)16(9-13)23-5/h8-9,12,14H,7,10-11H2,1-6H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOVWZOPBXSMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308050 | |
Record name | MLS003107120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36101-80-1 | |
Record name | MLS003107120 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003107120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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